molecular formula C13H8ClFO2 B1422088 2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1184837-79-3

2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1422088
M. Wt: 250.65 g/mol
InChI Key: DVTKENLTAJBRPP-UHFFFAOYSA-N
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Description

“2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C12H8ClF . It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, a preparation method of 2-chloro-4-fluorotoluene involves cooling anhydrous hydrogen fluoride to 0-5 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 0-10 ℃ for 1 h .


Molecular Structure Analysis

The molecular structure of “2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” can be analyzed using various methods. For instance, the structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

Biphenyl compounds, such as “2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” include a molecular weight of 206.65, a solid physical form, and a storage temperature of room temperature when sealed in dry conditions .

Scientific Research Applications

Synthetic Organic Chemistry

  • Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
  • Method : The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Results : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

Medicinal Chemistry

  • Application : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Method : The synthesis of these medicinally active biphenyl derivatives involves various chemical reactions and procedures .
  • Results : These biphenyl derivatives have shown significant biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

Suzuki–Miyaura Coupling

  • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
  • Method : The SM coupling involves the cross-coupling of an organoboron compound (boronic acid or boronic ester) and a halide (or triflate) under the influence of a palladium catalyst and a base . The 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid could potentially be used as a starting material for the synthesis of various biphenyl derivatives via this method .
  • Results : The SM coupling is known for its mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Preparation of Fluoro-substituted Diazatetracenes and Diazapentacenes

  • Application : Fluoro-substituted diazatetracenes and diazapentacenes are used in the field of organic electronics .
  • Method : The preparation of these compounds involves a Pd-catalyzed aryl amination reaction . The 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid could potentially be used as a starting material for the synthesis of these compounds .
  • Results : These fluoro-substituted compounds have shown promising properties for use in organic electronics .

Organic Electronics

  • Application : Fluoro-substituted diazatetracenes and diazapentacenes are used in the field of organic electronics .
  • Method : The preparation of these compounds involves a Pd-catalyzed aryl amination reaction . The 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid could potentially be used as a starting material for the synthesis of these compounds .
  • Results : These fluoro-substituted compounds have shown promising properties for use in organic electronics .

Preparation of Phenylboronic Catechol Esters

  • Application : Phenylboronic catechol esters are promising anion receptors for polymer electrolytes .
  • Method : The preparation of these compounds involves the synthesis of boron reagents . The 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid could potentially be used as a starting material for the synthesis of these compounds .
  • Results : These compounds have shown potential for use in polymer electrolytes .

properties

IUPAC Name

5-(2-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKENLTAJBRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681388
Record name 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-2-fluorobenzoic acid

CAS RN

1184837-79-3
Record name 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

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